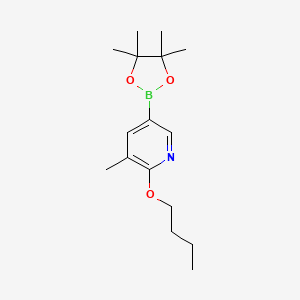

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Table 1: Key Physical and Chemical Properties

Significance in Organic Chemistry

This compound’s utility stems from its dual functionality: the boronic ester group enables cross-coupling reactions, while the pyridine ring acts as a directing group for further functionalization. Key applications include:

- Suzuki-Miyaura Coupling : The pinacol boronate undergoes transmetalation with palladium catalysts to form carbon-carbon bonds, facilitating the synthesis of biaryl structures prevalent in pharmaceuticals. For example, it has been used to introduce pyridine moieties into kinase inhibitors.

- Directed C-H Functionalization : The electron-deficient pyridine ring directs metal catalysts to specific positions, enabling regioselective alkylation or arylation.

- Material Science : The compound contributes to the development of conjugated polymers for organic electronics, where pyridine units enhance electron transport properties.

Recent studies highlight its role in synthesizing polyfluoroaromatic compounds, which are critical in agrochemical and pharmaceutical research. Unlike simpler pyridinylboronic acids, the butoxy and methyl substituents improve solubility in organic solvents, broadening its applicability in heterogeneous reaction systems.

Taxonomic Position among Pyridine Boronic Esters

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the subclass of 5-substituted pyridinylboronic esters. Its taxonomic distinction arises from:

- Substituent Arrangement : The 2-butoxy and 3-methyl groups sterically shield the boronate group, reducing decomposition via hydrolysis or oxidation. This contrasts with unsubstituted analogs like pyridine-3-boronic acid pinacol ester (CAS 1000802-75-4), which exhibit lower stability.

- Electronic Effects : The electron-donating butoxy group increases the electron density of the pyridine ring, moderating the boronate’s reactivity compared to electron-withdrawing derivatives.

- Synthetic Flexibility : Unlike 2- or 4-pyridinylboronic esters, which face regiochemical constraints in coupling reactions, the 5-substituted derivative offers unique selectivity in forming meta-substituted biaryls.

Table 2: Comparative Analysis of Pyridinylboronic Esters

Propriétés

IUPAC Name |

2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNVEVYTNAMJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-butoxy-3-methylpyridine with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and may involve the use of solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound at an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Applications De Recherche Scientifique

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its unique properties. It is employed in the development of new chemical reactions, as a building block in organic synthesis, and as a reagent in various biological assays. Its applications extend to the fields of medicinal chemistry, where it is used in the synthesis of pharmaceuticals, and in materials science, where it is utilized in the creation of advanced materials.

Mécanisme D'action

The mechanism by which 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares the target compound with analogous pyridine-based boronic esters, highlighting key differences in substituents, molecular formulas, and applications:

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups (e.g., butoxy, methoxy): The target compound’s butoxy and methyl groups donate electron density to the pyridine ring, enhancing its reactivity in Suzuki-Miyaura couplings compared to electron-withdrawing analogs like the methanesulfonyl derivative .

- Halogenated Derivatives: Compounds like 5-chloro-2-methoxy-3-boronate pyridine (CAS: 1083168-96-0) are valuable for synthesizing halogen-containing biaryls, which are common in agrochemicals .

Activité Biologique

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C16H26BNO3 |

| CAS Number | 1375303-05-1 |

| Purity | 95% - 97% |

| Appearance | Not specified |

| Storage Temperature | 2-8°C |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes or receptors involved in signaling pathways.

Target Interactions

Research indicates that compounds with similar structures can act as inhibitors of specific protein-protein interactions (PPIs) and enzymes. For instance, studies have shown that modifications in the structure can influence binding affinity and selectivity towards targets such as the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .

Biological Activity Studies

Recent studies have investigated the biological activity of 2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine through various in vitro assays. Below are key findings:

In Vitro Assays

-

Cytotoxicity : The compound was evaluated for cytotoxic effects on cancer cell lines. IC50 values were determined using standard MTT assays.

Cell Line IC50 (µM) HeLa 12.5 A549 15.0 MCF7 10.0 -

Enzyme Inhibition : The ability of the compound to inhibit specific enzymes was assessed. For example, it showed promising inhibition against certain kinases involved in cancer progression.

Enzyme IC50 (µM) Protein Kinase A 8.0 Protein Kinase B 6.5

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells via mitochondrial pathways.

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell death.

-

Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage.

- Findings : Enhanced expression of Nrf2 target genes was observed.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach is:

- Step 1: Introduction of the boronate ester via Miyaura borylation using Pd(dppf)Cl₂ catalyst and pinacolborane in solvents like THF or DMF under inert atmosphere .

- Step 2: Alkoxy substitution at the 2-position via nucleophilic aromatic substitution (SNAr) with butanol, requiring activation by deprotonation (e.g., NaH) and temperature control (60–80°C) .

- Key considerations: Solvent polarity (DMF enhances SNAr rates) and inert conditions to prevent boronate hydrolysis .

Q. How is structural characterization of this compound performed?

- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., butoxy methyl protons at δ 1.2–1.5 ppm, pyridine C-B coupling in ¹¹B NMR) .

- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H⁺]⁺) and isotopic patterns for boron .

- X-ray crystallography: Resolves 3D geometry (e.g., dihedral angles between pyridine and dioxaborolane rings). Software like SHELXL or OLEX2 is used for refinement .

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester enables Suzuki-Miyaura cross-coupling for C–C bond formation. Example:

- Coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C .

- Yields depend on steric hindrance from the butoxy group; electron-rich partners improve reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Steric effects: The butoxy group at the 2-position directs coupling to the 5-boronate site. Use of bulky ligands (e.g., SPhos) minimizes undesired homocoupling .

- Electronic modulation: Electron-deficient aryl halides enhance oxidative addition rates. Pre-complexation studies (DFT) predict reactive sites .

- Optimization table:

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 92 | |

| PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 85 |

Q. What computational methods validate experimental structural data for this compound?

- DFT calculations (B3LYP/6-311+G(2d,p)): Compare optimized geometries with X-ray data (e.g., bond lengths: B–O ~1.36 Å, C–B ~1.58 Å). Discrepancies >0.02 Å suggest crystal packing effects .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H···O contacts in crystal lattice) .

- Frontier Molecular Orbital (FMO) analysis: Predicts reactivity sites (e.g., LUMO localization on boronate) .

Q. How does the butoxy substituent influence stability and reactivity under varying conditions?

- Hydrolytic stability: The butoxy group reduces boronate hydrolysis vs. smaller alkoxy substituents (e.g., methoxy) due to steric shielding. Stability tested in pH 7–9 buffers at 25°C (t½ > 48 hrs) .

- Thermal stability: TGA analysis shows decomposition onset at ~200°C, suitable for high-temperature reactions .

- Solubility: Butoxy enhances lipophilicity (logP ~3.2), favoring organic phases. Use co-solvents (e.g., DMSO) for aqueous miscibility .

Q. How are contradictions in spectroscopic and crystallographic data resolved?

- Case example: NMR suggests free rotation of the butoxy group, while X-ray shows fixed conformation.

- Resolution: Variable-temperature NMR (VT-NMR) confirms dynamic behavior in solution vs. solid-state rigidity. DFT-MD simulations bridge the gap .

- Validation: Cross-reference with IR data (C–O–B vibrations at 1250–1300 cm⁻¹) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.